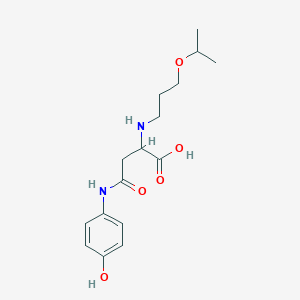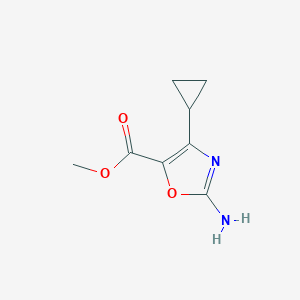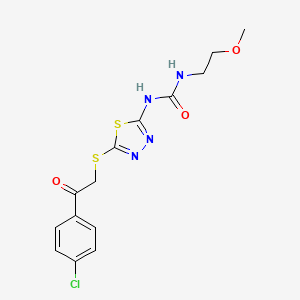
4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, also known as HIPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. HIPP is a derivative of the amino acid phenylalanine and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Quantum-Chemical Analysis and Reactivity
- Chemical Reactivity and Formation of Benzopyrroloxazines : A study by Amalʼchieva et al. (2022) explored the reactions of 4-oxobutanoic acids with 1,3-binucleophilic reagents. This research highlighted the formation of benzopyrroloxazines, contributing to the understanding of the reactivity and potential applications of such compounds in organic synthesis and drug development.
Spectroscopic Studies
- Vibrational Spectroscopy for Molecular Analysis : Fernandes et al. (2017) conducted a study here using vibrational spectroscopy to analyze the crystal structure of a chloramphenicol derivative, which includes 4-oxobutanoic acid. This study emphasizes the use of spectroscopic methods in determining molecular structures, which is crucial for the development of new pharmaceutical compounds.
Synthesis and Catalysis
- Synthesis of Isoxazolones in Green Chemistry : Kiyani and Ghorbani (2015) demonstrated here the efficient synthesis of 4H-isoxazol-5(4H)-ones using a green chemistry approach. This highlights the potential of 4-oxobutanoic acid derivatives in environmentally friendly chemical syntheses.
Molecular Structure and Analysis
Conformational Analysis of Hydroxyproline : Lesarri et al. (2005) studied here the molecular structure of hydroxyproline in gas phase, providing insights into the conformational properties of related compounds, which is essential for drug design and protein engineering.
NMR Analysis of Novel Amino Acids : Tressler and Zondlo (2014) synthesized novel amino acids and analyzed them using NMR, as seen here. This research is significant for understanding the structural aspects of amino acids related to 4-oxobutanoic acid derivatives.
Biomedical Applications
PET Imaging in Cancer : Tieu et al. (2017) investigated here the use of hydroxamic acid monomers, including 4-oxobutanoic acid derivatives, for PET imaging in cancer. This research contributes to the development of new imaging agents for cancer diagnosis.
Amino Acid Derivatives in Peptide Synthesis : Stewart (1982) described here the use of amino acid derivatives in peptide synthesis. This is crucial for developing new therapeutic peptides and understanding protein function.
Propriétés
IUPAC Name |
4-(4-hydroxyanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-11(2)23-9-3-8-17-14(16(21)22)10-15(20)18-12-4-6-13(19)7-5-12/h4-7,11,14,17,19H,3,8-10H2,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXETUFMGQPVCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2874340.png)
![3-isopentyl-5-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2874342.png)

![N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2874345.png)


![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2874350.png)

![2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2874353.png)


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2874360.png)

![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2874362.png)